tert-Butyl (R)-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
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Overview
Description
tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is a compound that features a tert-butyl group, a trifluoromethyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. These systems enable continuous production, which is advantageous for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group and trifluoromethyl group play crucial roles in its reactivity and interactions. The compound can form stable complexes with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamates: These compounds share the tert-butyl group and are used in similar applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are widely used in pharmaceuticals and agrochemicals due to their enhanced properties.
Uniqueness
tert-Butyl ®-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is unique due to the combination of the tert-butyl group, trifluoromethyl group, and diazepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl (5R)-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-8(11(12,13)14)15-5-7-16/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
MXYCFUAPIQPQRJ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](NCC1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)C(F)(F)F |
Origin of Product |
United States |
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